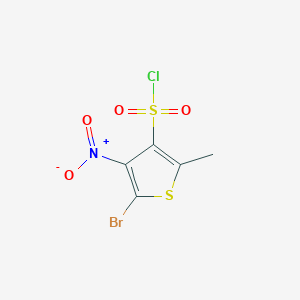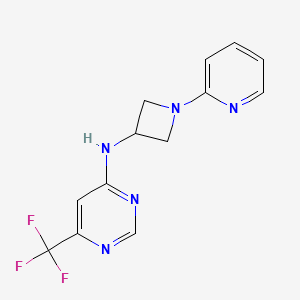
N-(1-Pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a pyrimidine-based molecule that contains a trifluoromethyl group and a pyridine ring, making it a unique and promising candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(1-Pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine is not yet fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in disease progression. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(1-Pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine has been shown to have several biochemical and physiological effects. These include its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate neuronal activity. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(1-Pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine is its high potency and selectivity, which makes it an ideal candidate for use in lab experiments. However, its high potency can also be a limitation, as it may require careful handling and dosing to avoid toxicity. Additionally, its mechanism of action is not yet fully understood, which may limit its potential applications in certain disease areas.
Zukünftige Richtungen
There are several future directions for research on N-(1-Pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine. These include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential applications in various disease areas. Additionally, research on the synthesis of analogs of this compound may lead to the discovery of even more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of N-(1-Pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine involves several steps, including the reaction of 2-bromo-5-trifluoromethylpyrimidine with 2-pyridylazetidine. This reaction yields N-(1-Pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(1-Pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in drug development. It has been demonstrated to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(1-pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5/c14-13(15,16)10-5-11(19-8-18-10)20-9-6-21(7-9)12-3-1-2-4-17-12/h1-5,8-9H,6-7H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZOYLXKHBHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Fluoro-4-methoxyphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B2709857.png)
![6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2709858.png)

![methyl [3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B2709862.png)
![N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2709863.png)

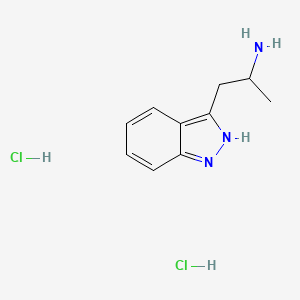
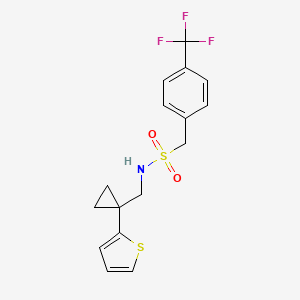


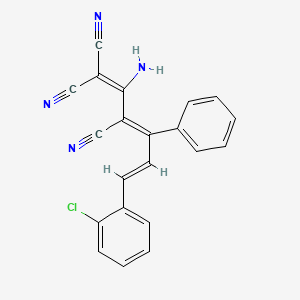
![4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2709875.png)
![N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2709876.png)
